molecular formula C19H22N6O2S B2709734 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901024-61-1

5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2709734
CAS RN: 901024-61-1
M. Wt: 398.49
InChI Key: RSLXMSALSRCNKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a phenyl group and a thiophenyl group, which are aromatic rings, contributing to the stability of the molecule .

Scientific Research Applications

Structural Studies and Chemical Synthesis

The research into the structural aspects of triazole compounds, including those similar to the specified chemical structure, emphasizes the importance of these molecules in the development of new synthetic pathways and their potential applications in creating biologically active substances. For example, the study on the crystal structure of triazole derivatives highlights the intricate rearrangements these compounds can undergo, such as the Dimroth rearrangement, which is significant in synthetic organic chemistry for the development of peptidomimetics or biologically active compounds based on the triazole scaffold (L'abbé et al., 2010).

Another study focused on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, demonstrating a protocol that allows for the preparation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors. This approach overcomes issues related to the Dimroth rearrangement and showcases the versatility of triazole compounds in medicinal chemistry (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-12(2)13-5-7-14(8-6-13)22-16(26)11-25-18(20)17(23-24-25)19(27)21-10-15-4-3-9-28-15/h3-9,12H,10-11,20H2,1-2H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLXMSALSRCNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

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